Tma-dph

Membrane biophysics Plant cell biology Fluorescence anisotropy

Select TMA-DPH for unambiguous plasma membrane fluidity data. This cationic DPH analogue incorporates instantaneously into the plasma membrane and remains localized for ≥25 min without redistribution to intracellular organelles—unlike DPH, which rapidly internalizes, contaminating signals. The trimethylammonium anchor confines the fluorophore to the lipid-water interface, yielding systematically higher fluorescence anisotropy values and eliminating confounding intracellular membrane contributions. Ideal for steady-state/time-resolved fluorescence polarization, flow cytometry with 2.7–3.0× superior signal-to-noise, and real-time monitoring of exocytosis/membrane trafficking. ≥95% purity. Avoid DPH substitution; ensure plasma membrane-specific readouts.

Molecular Formula C28H31NO3S
Molecular Weight 461.6 g/mol
CAS No. 115534-33-3
Cat. No. B051596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTma-dph
CAS115534-33-3
Synonyms1-(4-(trimethylamino)phenyl)-6-phenyl-1,3,5-hexatriene p-toluene sulfonate
1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene
1-(4-(trimethylammonio)phenyl)-6-phenyl-1,3,5-hexatriene
TMA-DPH
trimethylammonium-diphenylhexatriene
Molecular FormulaC28H31NO3S
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
InChIInChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b5-4+,11-7+,14-8+;
InChIKeyZKARERKEBVSZCX-VMDDUYISSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Tma-dph (CAS 115534-33-3): Cationic Membrane Fluidity Probe with Plasma Membrane Surface Anchoring for Live-Cell Fluorescence Polarization Assays


Tma-dph (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) is a cationic fluorescent membrane probe derived from diphenylhexatriene (DPH) [1]. It features a trimethylammonium group that serves as a surface anchor at the lipid-water interface, confining the DPH fluorophore to the upper regions of phospholipid acyl chains [1]. With excitation/emission maxima at 355/430 nm , TMA-DPH is supplied as a solid with purity specifications typically ≥95–98% and a molecular weight of 461.6 Da [2]. The compound is primarily employed in steady-state and time-resolved fluorescence polarization/anisotropy measurements to assess membrane fluidity, lipid order, and bilayer dynamics in both artificial membrane systems and intact living cells .

Tma-dph (CAS 115534-33-3): Why DPH and Other In-Class Probes Cannot Be Substituted for Plasma Membrane-Specific Anisotropy Measurements in Live Cells


The cationic trimethylammonium anchor of TMA-DPH fundamentally alters its membrane interaction kinetics and localization compared to the neutral parent compound DPH and other DPH derivatives. While DPH partitions non-specifically throughout all cellular membranes and undergoes rapid internalization into intracellular organelles, TMA-DPH incorporates instantaneously into the plasma membrane and remains localized there for extended periods without significant redistribution [1][2]. This differential localization is not merely qualitative—it produces systematically higher fluorescence anisotropy values in whole-cell measurements and eliminates the confounding signal contributions from intracellular membranes that plague DPH-based assays in live-cell systems [3]. Consequently, substituting DPH or DPH-PC for TMA-DPH in experiments requiring plasma membrane-specific fluidity readouts yields data that conflates multiple membrane compartments and fails to report accurately on the lipid order at the bilayer periphery where TMA-DPH is anchored [4].

Tma-dph (CAS 115534-33-3) Evidence Guide: Quantified Differentiation Versus DPH and DPH Derivatives for Membrane Fluidity Assays


Tma-dph vs DPH: 2.7- to 3.0-Fold Higher Steady-State Fluorescence Anisotropy in Live Plant Protoplast Plasma Membranes

In flow cytometric fluorescence anisotropy measurements on foliar protoplasts from Lupinus albus, TMA-DPH produced emission anisotropy values that were 2.7-fold to 3.0-fold higher than those obtained with DPH under identical conditions. This quantitative difference reflects TMA-DPH's confinement to the more ordered plasma membrane environment versus DPH's penetration into less ordered intracellular lipid domains [1].

Membrane biophysics Plant cell biology Fluorescence anisotropy

Tma-dph vs DPH: Sustained Plasma Membrane Localization for ≥25 Minutes Versus Rapid DPH Internalization in Live Mammalian Cells

Fluorescence microscopy and intensity measurements in L929 cultured cells demonstrated that TMA-DPH incorporates very rapidly into plasma membranes and remains specifically localized on the cell surface for at least 25 minutes. In contrast, DPH exhibited rapid internalization and redistribution to intracellular membranes within the same timeframe [1]. This temporal window of stable surface localization enables time-resolved plasma membrane fluidity measurements that are unattainable with DPH.

Live-cell imaging Membrane trafficking Fluorescence microscopy

Tma-dph vs DPH: Limiting Hindered Anisotropy (r∞) >0.14 vs 0.03 in Fluid-Phase DMPC Bilayers at 35°C

In time-resolved fluorescence anisotropy measurements on DMPC lipid bilayers above the phase transition temperature (Tc), TMA-DPH exhibited limiting hindered anisotropy (r∞) values generally greater than 0.14 at 35°C, compared to approximately 0.03 for DPH under identical conditions [1]. The substantially higher r∞ value for TMA-DPH indicates that its rotational motion remains partially restricted even in fluid-phase bilayers, consistent with its anchoring at the lipid-water interface and intercalation between upper acyl chain regions.

Lipid bilayer dynamics Time-resolved fluorescence Model membranes

Tma-dph vs DPH: Fluorophore Center Positioned ~3–4 Å More Shallow in POPC Bilayers with Significantly Hindered Rotational Dynamics

Atomistic molecular dynamics simulations in POPC and POPC/cholesterol bilayers quantified that the average fluorophore center of TMA-DPH is positioned only ~3–4 Å more shallow than that of DPH, yet TMA-DPH exhibits noticeably more hindered translational and rotational dynamics [1]. This hindrance is primarily attributed to favorable electrostatic interactions between the cationic trimethylammonium group and electronegative lipid atoms, rather than substantial depth differences [1].

Molecular dynamics simulation Membrane probe localization Lipid bilayer structure

Tma-dph Photolability: Fluorescence Retention <70% After 1 Hour Continuous Excitation — Operational Requirement for Fresh Preparation and Low-Intensity Illumination

TMA-DPH in solution is sensitive to photobleaching, with fluorescence retention dropping below 70% after 1 hour of continuous excitation [1]. This photolability necessitates protection from light during storage and handling, use of low-intensity light sources during microscopy, and preparation of fresh working solutions immediately prior to experiments [1].

Fluorescence microscopy Probe stability Experimental protocol

Tma-dph Fluorescence Lifetime: Constant 6.2±0.2 ns Below 2 μM Critical Concentration, with Concentration-Dependent Decrease at Higher Probe Loading

The fluorescence lifetime of TMA-DPH remains constant at 6.2±0.2 ns when maintained below a critical concentration of 2 μM, but decreases significantly at higher concentrations [1]. Concurrently, fluorescence anisotropy remains constant at 0.283±0.003 below 2 μM and decreases to 0.270±0.003 at 5 μM [1]. These concentration-dependent photophysical parameters establish a defined operational window for quantitative measurements.

Time-resolved fluorescence Probe concentration optimization Fluorescence lifetime imaging

Tma-dph (CAS 115534-33-3): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Plasma Membrane-Specific Fluidity Measurements in Intact Living Cells

TMA-DPH is the probe of choice for fluorescence polarization or anisotropy measurements requiring exclusive reporting on plasma membrane lipid order without intracellular membrane contamination. Its ≥25-minute stable surface localization [1] and systematically higher anisotropy values in whole-cell systems [2] enable clean, interpretable plasma membrane fluidity data in hepatocytes, lymphocytes, keratinocytes, and other adherent or suspension cell types. DPH cannot substitute in this application due to rapid internalization and mixed membrane compartment reporting [1].

Time-Resolved Fluorescence Anisotropy Studies of Lipid Headgroup Region Dynamics

For researchers investigating bilayer dynamics at the lipid-water interface using time-resolved fluorescence anisotropy, TMA-DPH provides distinct advantages over DPH. Its limiting hindered anisotropy (r∞ >0.14) in fluid-phase DMPC bilayers—more than 4.7-fold higher than DPH (r∞ ≈0.03) [3]—reflects restricted rotational motion at the upper acyl chain/headgroup region. This sensitivity enables detection of perturbations induced by membrane-active peptides, cholesterol content alterations, or lipid composition changes affecting headgroup packing [4].

Flow Cytometric Membrane Fluidity Screening in Heterogeneous Cell Populations

In flow cytometry applications requiring discrimination of plasma membrane fluidity across heterogeneous cell populations (e.g., epidermal vs. mesophyll protoplasts, normal vs. diseased cells), TMA-DPH's 2.7- to 3.0-fold higher steady-state anisotropy values compared to DPH [5] provide superior signal-to-noise and population resolution. This enhanced dynamic range makes TMA-DPH particularly valuable for high-throughput screening of membrane fluidity modulators, stress responses, or disease-associated membrane alterations where subtle differences must be reliably detected [5].

Exocytosis Kinetics and Plasma Membrane Dynamics in Real-Time

TMA-DPH's rapid (instantaneous) incorporation into the plasma membrane and subsequent stable surface localization for at least 25 minutes [1] make it well-suited for real-time monitoring of exocytosis, phagocytosis, and membrane trafficking events. The probe reports specifically on plasma membrane surface area changes and fluidity alterations during vesicle fusion without the confounding internalization kinetics that limit DPH's utility in such time-resolved applications [1].

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